molecular formula C13H17N3O5 B2481124 2,6-Dimethyl-4-(4-methyl-2,6-dinitrophenyl)morpholine CAS No. 866157-49-5

2,6-Dimethyl-4-(4-methyl-2,6-dinitrophenyl)morpholine

Cat. No.: B2481124
CAS No.: 866157-49-5
M. Wt: 295.295
InChI Key: NNDMGZJKWCOVPF-UHFFFAOYSA-N
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Description

2,6-Dimethyl-4-(4-methyl-2,6-dinitrophenyl)morpholine is a chemical compound with the molecular formula C13H17N3O5 It is known for its unique structure, which includes a morpholine ring substituted with dimethyl and dinitrophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethyl-4-(4-methyl-2,6-dinitrophenyl)morpholine typically involves the reaction of 2,6-dimethylmorpholine with 4-methyl-2,6-dinitrobenzene under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and time, are optimized to achieve a high yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent quality and efficiency. The process may also include purification steps such as crystallization or chromatography to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethyl-4-(4-methyl-2,6-dinitrophenyl)morpholine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro derivatives.

    Reduction: Reduction reactions can convert the nitro groups to amino groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of dinitro derivatives.

    Reduction: Formation of diamino derivatives.

    Substitution: Formation of substituted morpholine derivatives.

Scientific Research Applications

2,6-Dimethyl-4-(4-methyl-2,6-dinitrophenyl)morpholine has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,6-Dimethyl-4-(4-methyl-2,6-dinitrophenyl)morpholine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Dimethyl-4-nitrophenol
  • 4-Methyl-2,6-dinitrophenol
  • 2,6-Dimethylmorpholine

Uniqueness

2,6-Dimethyl-4-(4-methyl-2,6-dinitrophenyl)morpholine is unique due to its combination of a morpholine ring with dimethyl and dinitrophenyl substitutions. This structure imparts distinct chemical and physical properties, making it valuable for specific research and industrial applications.

Properties

IUPAC Name

2,6-dimethyl-4-(4-methyl-2,6-dinitrophenyl)morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O5/c1-8-4-11(15(17)18)13(12(5-8)16(19)20)14-6-9(2)21-10(3)7-14/h4-5,9-10H,6-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNDMGZJKWCOVPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C2=C(C=C(C=C2[N+](=O)[O-])C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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